molecular formula C6H13ClN2O2 B1319477 Methyl piperazine-1-carboxylate hydrochloride CAS No. 873697-75-7

Methyl piperazine-1-carboxylate hydrochloride

Cat. No.: B1319477
CAS No.: 873697-75-7
M. Wt: 180.63 g/mol
InChI Key: RTMYJZVBCVZCCW-UHFFFAOYSA-N
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Description

Methyl piperazine-1-carboxylate hydrochloride (CAS 873697-75-7) is a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry known for its broad and potent biological activities . This compound serves as a versatile chemical building block and key synthetic intermediate in pharmaceutical research and development. The piperazine ring is a common motif in molecules with a wide range of pharmacological properties, making this compound valuable for the synthesis of potential therapeutic agents . Piperazine derivatives have been reported to exhibit diverse biological actions, including antimicrobial, antidepressant, antipsychotic, and antihistaminic activities, highlighting the research value of this chemical scaffold . From a safety perspective, this compound requires careful handling. It is classified as Harmful/Irritant and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment, including protective gloves and eye/face protection, is recommended . The product is offered with a high purity level of 95% . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any form of personal application. Researchers can find this compound available for order from various chemical suppliers, often in quantities ranging from 250 mg and upwards .

Properties

IUPAC Name

methyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMYJZVBCVZCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593379
Record name Methyl piperazine-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-75-7
Record name Methyl piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl piperazine-1-carboxylate hydrochloride
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Preparation Methods

Deprotection of 1-tert-Butyl 4-Methyl Piperazine-1,4-Dicarboxylate

One common method involves starting from 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate, which undergoes acid-mediated deprotection to yield methyl piperazine-1-carboxylate hydrochloride.

  • Procedure : The protected compound is dissolved in dichloromethane (6 mL) and treated with hydrogen chloride in ethyl acetate solution (4 M, 3 mL) at room temperature for 1 hour.
  • Outcome : The reaction mixture is then concentrated by solvent removal, yielding a white solid product with a high yield of approximately 99%.
  • Reaction Conditions : Mild temperature (20°C), short reaction time (1 hour), and use of common solvents such as dichloromethane and ethyl acetate.

This method is efficient and straightforward, providing a high-purity hydrochloride salt suitable for further applications.

Parameter Details
Starting material 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate
Solvent Dichloromethane
Acid reagent HCl in ethyl acetate (4 M)
Temperature 20°C
Reaction time 1 hour
Yield 99%
Product This compound (white solid)

One-Pot Synthesis via Protonated Piperazine Intermediates

A more general and versatile synthetic approach involves the use of protonated piperazine salts (e.g., piperazine monohydrochloride) reacting with acylating agents such as methyl chloroformate.

  • Mechanism : Protonation of piperazine selectively protects one nitrogen, allowing monosubstitution at the other nitrogen without forming disubstituted byproducts.
  • Catalysis : Metal ions supported on polymeric resins catalyze the reaction, enhancing efficiency and enabling heterogeneous catalysis.
  • Solvents : Common solvents like methanol or acetic acid are used, with reactions proceeding at room temperature or under reflux.
  • Advantages : This method is cost-effective, scalable, and aligns with green chemistry principles due to catalyst recyclability and mild conditions.
  • Microwave Acceleration : Microwave-assisted synthesis can further reduce reaction times and improve yields.

This approach is adaptable to various monosubstituted piperazine derivatives, including this compound, and is suitable for pharmaceutical research and development.

Parameter Details
Starting material Piperazine monohydrochloride
Acylating agent Methyl chloroformate
Catalyst Metal ions on polymeric resin
Solvent Methanol or acetic acid
Temperature Room temperature or reflux
Reaction time Variable; microwave reduces time
Yield High (varies by conditions)
Advantages One-pot, selective monosubstitution, catalyst reuse

Comparative Analysis of Preparation Methods

Method Advantages Limitations Application Scope
Acid-mediated deprotection of protected piperazine High yield, simple operation, mild conditions Requires protected starting material Laboratory and small-scale synthesis
One-pot synthesis via protonated piperazine Selective monosubstitution, catalyst reuse, green chemistry Requires catalyst and optimization for scale Pharmaceutical R&D, diverse derivatives
Catalytic methylation in autoclave High yield, industrial applicability High temperature and pressure, specialized equipment Industrial scale methylation of piperazines

Research Findings and Notes

  • The acid deprotection method yields nearly quantitative conversion to the hydrochloride salt, making it highly efficient for producing this compound with minimal impurities.
  • The one-pot protonated piperazine method offers a versatile platform for synthesizing various monosubstituted piperazines, including methyl carboxylates, with the benefit of heterogeneous catalysis and potential microwave acceleration to improve throughput.
  • Catalytic methylation methods, while more general for methyl piperazine derivatives, provide insight into industrial-scale processes that could be adapted for related compounds, emphasizing the importance of catalyst choice and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including methyl piperazine-1-carboxylate hydrochloride, exhibit significant antimicrobial properties. These compounds are being explored as potential treatments for multidrug-resistant bacteria. Research has shown that certain piperazine derivatives can act as efflux pump inhibitors, enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Escherichia coli .

Central Nervous System Disorders

Piperazine derivatives are also being investigated for their neuropharmacological effects. This compound has been linked to potential therapeutic benefits in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can modulate serotonin receptors, providing a pathway for developing new antidepressants .

Building Block for Drug Development

This compound serves as an important building block in the synthesis of various pharmaceutical agents. Its ability to undergo further functionalization makes it a valuable intermediate in the development of complex molecules with desired biological activities .

Optimization of Synthesis Techniques

Innovations in synthetic methodologies, such as the use of microwave irradiation for the preparation of piperazine derivatives, have made the production of this compound more efficient. These techniques allow for higher yields and reduced reaction times, facilitating its use in large-scale pharmaceutical production .

Study on Antibacterial Efficacy

A study published in the European Journal of Medicinal Chemistry explored the antibacterial properties of several piperazine derivatives, including this compound. The findings indicated that these compounds could significantly inhibit the growth of resistant bacterial strains, suggesting their potential role as antibiotic potentiators .

Neuropharmacological Research

Research conducted by Otsuka Pharmaceuticals highlighted the neuropharmacological potential of piperazine derivatives. The study demonstrated that this compound could influence serotonin receptor activity, which may lead to new treatments for anxiety disorders .

Safety and Regulatory Information

This compound is classified under several safety regulations due to its irritant properties. It is essential to handle this compound with care to avoid skin and eye irritation . Regulatory bodies have established guidelines for its safe use in laboratory and industrial settings.

Mechanism of Action

The mechanism of action of methyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors in the body. The exact pathways and targets depend on the specific application and the final compound synthesized from it .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are distinguished by substituents on the piperazine ring, which significantly influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Synthesis Highlights Stability Profile Applications References
Methyl piperazine-1-carboxylate hydrochloride C₆H₁₃ClN₂O₂ Methyl ester Boc deprotection with HCl Stable under standard conditions Intermediate for omecamtiv mecarbil
4-Methylbenzoylpiperazine hydrochloride C₁₂H₁₅ClN₂O₂ 4-Methylbenzoyl Acylation of N-Boc piperazine + HCl gas Not explicitly reported Rhodamine dye synthesis
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride C₁₅H₂₁ClN₂O₃ Benzyl, hydroxymethyl Undisclosed in evidence Likely hygroscopic Potential chiral intermediate
tert-Butyl piperazine-1-carboxylate derivatives (e.g., 1a,1b) Varies tert-Butyl ester Boc protection/deprotection Unstable in gastric fluid Degraded in simulated gastric conditions
(9H-Fluoren-9-yl)this compound C₂₀H₂₁ClN₂O₂ Fmoc (fluorenylmethyloxycarbonyl) Fmoc protection strategies Labile to basic conditions Solid-phase peptide synthesis
MJN110 (MAGL inhibitor) C₁₉H₁₄Cl₂N₂O₄ Bis(4-chlorophenyl)methyl Acylation of piperazine core Stable in enzymatic assays Irreversible MAGL inhibition

Stability and Reactivity

  • Acid Sensitivity : tert-Butyl derivatives (e.g., compounds 1a,1b) degrade in simulated gastric fluid due to ester hydrolysis, limiting their oral bioavailability . Methyl and benzyl esters show better stability under acidic conditions.
  • Thermal Stability : this compound remains stable at room temperature, whereas Fmoc derivatives require refrigeration to prevent decomposition .

Key Differentiators and Challenges

  • Substituent-Driven Solubility : Methyl esters enhance water solubility compared to bulky tert-butyl or hydrophobic aryl groups.
  • Synthetic Scalability : Boc and Fmoc deprotection methods are scalable but require careful handling of corrosive gases (e.g., HCl) .
  • Degradation Risks : tert-Butyl derivatives are unsuitable for oral formulations, whereas methyl esters are more robust .

Biological Activity

Methyl piperazine-1-carboxylate hydrochloride (MPCH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, drawing from a variety of research studies and findings.

Chemical Structure and Properties

This compound is derived from piperazine, a common scaffold in pharmaceuticals. Its chemical structure can be represented as follows:

  • Molecular Formula : C₇H₁₄ClN₃O₂
  • Molecular Weight : 195.66 g/mol

The compound exhibits favorable physicochemical properties, including solubility in water and moderate lipophilicity, which are advantageous for drug formulation.

Biological Activity Overview

MPCH has been investigated for various biological activities, including:

  • Antimicrobial Activity : While MPCH itself may not exhibit intrinsic antibacterial properties, it has been shown to enhance the efficacy of existing antibiotics by inhibiting efflux pumps in bacteria. This mechanism is critical in combating multidrug-resistant strains .
  • Cytotoxicity : Studies have reported that MPCH displays cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
  • Neurological Effects : The compound has been explored for its effects on the central nervous system, particularly as a potential modulator of neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR of MPCH is essential for optimizing its biological activity. Research indicates that modifications to the piperazine ring and carboxylate group can significantly influence the compound's pharmacological profile. For instance:

ModificationEffect on Activity
MethylationEnhances lipophilicity and absorption
SubstitutionAlters binding affinity to targets

Case Studies and Research Findings

  • Antibiotic Potentiation : A study demonstrated that MPCH could increase the effectiveness of antibiotics like ciprofloxacin against E. coli strains by inhibiting the AcrAB-TolC efflux pump . This finding highlights its potential role as an antibiotic adjuvant.
  • Cytotoxicity Assessment : In vitro assays showed that MPCH exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC₅₀ values were found to be in the micromolar range, indicating a need for further optimization to enhance selectivity and reduce toxicity .
  • Neuropharmacological Studies : Research exploring the neuropharmacological effects of MPCH revealed its potential as a central nervous system modulator, with implications for treating anxiety and depression. The mechanism appears to involve modulation of serotonin receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl piperazine-1-carboxylate hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds like 1-(m-Methylbenzyl)piperazine dihydrochloride are synthesized by reacting piperazine with m-methylbenzyl chloride in methanol or acetonitrile under basic conditions, followed by HCl treatment to isolate the hydrochloride salt . Microwave-assisted synthesis or continuous flow reactors may enhance reaction efficiency and reduce side products .
  • Key Parameters : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly influence yield. Purification via recrystallization or column chromatography is critical to remove unreacted starting materials and by-products.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm proton environments and carbon frameworks, particularly verifying the presence of the methyl carboxylate group and piperazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX software) resolves bond lengths, angles, and stereochemistry .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Piperazine hydrochlorides are generally water-soluble due to ionic character. Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically tested for reaction compatibility.
  • Stability : Hydrochloride salts are hygroscopic; storage in desiccators at 2–8°C under inert atmospheres (N2_2/Ar) is recommended to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal displacement parameters or twinning?

  • Refinement Strategies : SHELXL’s full-matrix least-squares refinement accounts for anisotropic displacement parameters. For twinned crystals, the HKLF 5 format in SHELXTL integrates twin-law corrections .
  • Validation Tools : R-factor discrepancies between FF and F2F^2 datasets should be analyzed using tools like PLATON to identify missed symmetry or disorder .

Q. What methodologies are effective in identifying and quantifying synthetic by-products or degradation impurities?

  • Chromatographic Methods : Reverse-phase HPLC with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) separates impurities.
  • Reference Standards : Impurity profiling using authenticated standards (e.g., tert-butyl piperazine carboxylate derivatives) ensures accurate quantification .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Functional Group Modifications : Introduce substituents to the piperazine ring (e.g., hydroxyl, benzyl groups) and compare bioactivity using assays like enzyme inhibition or receptor binding .
  • Computational Modeling : Molecular docking (AutoDock Vina) and DFT calculations predict binding affinities and electronic properties linked to activity .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
  • Ecotoxicity Data Gaps : Limited ecotoxicological data necessitate precautionary measures to prevent environmental release .

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

  • Interlaboratory Studies : Share detailed reaction logs (e.g., temperature gradients, stirring rates) and cross-validate results via round-robin testing.
  • Open-Source Tools : Use platforms like PubChem to deposit spectral data and crystallographic information for community verification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl piperazine-1-carboxylate hydrochloride
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